2-氨基-4-(4-氟苯基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

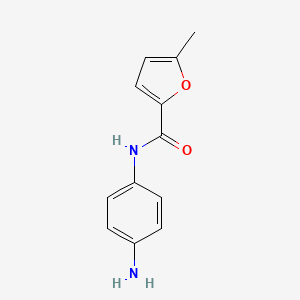

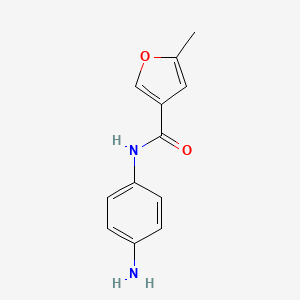

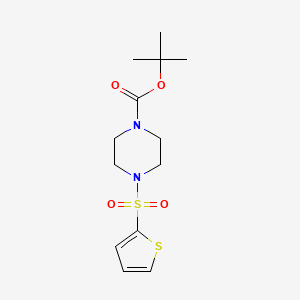

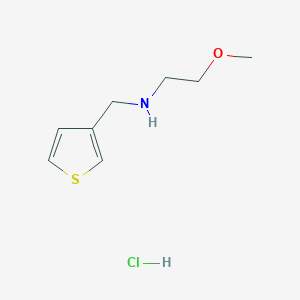

“2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” is a chemical compound . It has a molecular weight of 236.27 . The compound is also known as 3-amino-5-(4-fluorophenyl)-2-thiophenecarboxamide .

Synthesis Analysis

The synthesis of thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” includes a five-membered thiophene ring, an amide group, and a fluorophenyl group .Chemical Reactions Analysis

Thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The compound “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide” has a boiling point of 220-221 . It is a solid at room temperature .科学研究应用

Here is a comprehensive analysis of the scientific research applications of “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, focusing on several unique applications:

Treatment of Type 2 Diabetes Mellitus

This compound can be used to prepare Canagliflozin , which acts as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor. This is significant in the treatment of type 2 diabetes mellitus by controlling high blood sugar .

Antitumor Activity

There is research indicating that derivatives of this compound may have antitumor properties. Although specific studies on 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide were not found, thiophene derivatives are often explored for their potential in cancer treatment .

Synthetic Chemistry Research

The compound is available for scientific research and can be used in various synthetic chemistry applications. It serves as a building block for creating new chemical entities with potential therapeutic effects .

Biological Activity Studies

Thiophene-based analogs, like this compound, are of interest due to their potential class of biologically active compounds. They are crucial for medicinal chemists to develop advanced compounds with diverse biological effects .

Advanced Compound Synthesis

The compound can be involved in complex synthesis processes such as [3+2] cycloaddition reactions, which are fundamental in creating advanced materials and drugs .

ChemicalBook Springer - Antitumor Activity Sigma-Aldrich Springer - Synthesis of Thiophene Derivatives

安全和危害

未来方向

Thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring these biological effects further and developing new synthesis methods for these compounds.

作用机制

Target of Action

It is known that thiophene derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

It can be inferred from the properties of similar thiophene derivatives that the compound likely interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, leading to the observed biological effects .

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these alterations would depend on the specific pathways involved .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

Based on the known biological activities of similar thiophene derivatives, it can be inferred that the compound likely has a range of effects at the molecular and cellular levels .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of chemical compounds .

属性

IUPAC Name |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDMDDYIUDQML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588588 |

Source

|

| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

CAS RN |

61019-24-7 |

Source

|

| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)